Methyl 5-cyclopropyl-2-methoxynicotinate
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Overview
Description
“Methyl 5-cyclopropyl-2-methoxynicotinate” is a chemical compound with the molecular weight of 207.23 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C11H13NO3/c1-14-10-9 (11 (13)15-2)5-8 (6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H13NO3 . It consists of a nicotinate core with a methoxy group at the 2-position and a cyclopropyl group at the 5-position .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 304.0±42.0 °C at 760 mmHg . The flash point is 137.7±27.9 °C .Scientific Research Applications
Synthesis and Chemical Transformations :
- Methyl 5-cyclopropyl-2-methoxynicotinate has been synthesized and used in the study of chemical transformations, specifically in the context of indole alkaloid synthesis (Wenkert, Dave, Dainis, & Reynolds, 1970).
- This compound has also been involved in the synthesis of other complex molecules, demonstrating its utility as a building block in organic chemistry (Jeges, Meszaros, Szommer, Kovács, Nagy, Tymoshenko, Fotouhi, Gillespie, Kowalczyk, & Goodnow, 2011).
Photocatalysis and Photochemical Reactions :
- Studies have explored the role of this compound in photocatalysis and photochemical reactions. These reactions are crucial for understanding molecular interactions under the influence of light (Oku, Miki, Abe, Ohira, & Kamada, 1999).
Antitumor and Antiviral Activities :
- Some derivatives of this compound have been investigated for their potential antitumor and antiviral activities. These studies are critical in the search for new therapeutic agents (Naylor, Jaffar, Nolan, Stephens, Butler, Patel, Everett, Adams, & Stratford, 1997).
Metabolism and Bioavailability Studies :
- Research has also been conducted on the metabolism and bioavailability of compounds related to this compound, providing insights into how these compounds behave in biological systems (Yu, Någren, Chen, Livni, Elmaleh, Kozikowski, Wang, Jokivarsi, & Brownell, 2003).
Influence on Receptor Binding :
- Additionally, some studies have focused on the influence of this compound derivatives on receptor binding, which is fundamental for understanding drug-receptor interactions and designing new pharmaceuticals (Simon, Simon, Mohasci, Berger, & Simon, 1981).
Safety and Hazards
The safety information for “Methyl 5-cyclopropyl-2-methoxynicotinate” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-9(11(13)15-2)5-8(6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOKCNEJKTNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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